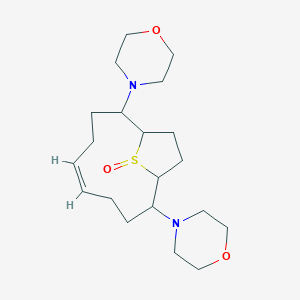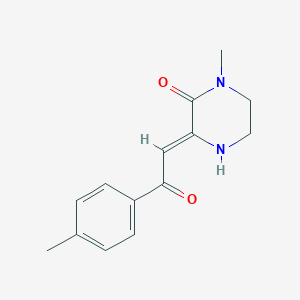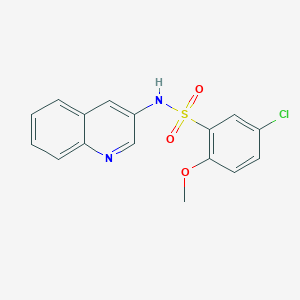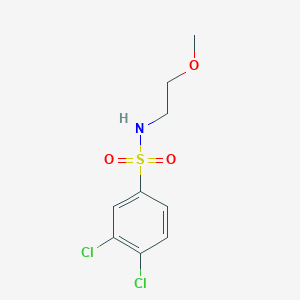
2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide, also known as DMTS, is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical properties and potential applications. In
Mecanismo De Acción
The mechanism of action of 2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) and the induction of oxidative stress in cells. This compound has been shown to cause DNA damage and activate cell death pathways in cancer cells. In neuroprotection, this compound has been found to increase the expression of antioxidant enzymes and reduce the production of ROS, thereby protecting neurons from oxidative damage. The antimicrobial activity of this compound is thought to be due to its ability to disrupt bacterial cell membranes and inhibit bacterial DNA synthesis.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit cell proliferation, induce cell cycle arrest, and activate apoptosis. In neuroprotection, this compound has been found to increase the expression of antioxidant enzymes such as superoxide dismutase and catalase, and reduce the production of ROS. In antimicrobial activity, this compound has been found to inhibit the growth of both Gram-positive and Gram-negative bacteria, including MRSA and E. coli.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide in lab experiments is its relative ease of synthesis and availability. Additionally, this compound exhibits potent biological activity at relatively low concentrations, making it a cost-effective research tool. However, one limitation of using this compound is its potential toxicity at high concentrations, which can limit its use in certain experiments. Furthermore, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide. One area of interest is the development of this compound-based therapeutics for cancer and neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential toxicity. Furthermore, the antimicrobial activity of this compound could be further explored for the development of new antibiotics. Finally, the potential use of this compound as a research tool in other fields such as immunology and microbiology could also be investigated.
Conclusion:
In conclusion, this compound is a heterocyclic compound with unique chemical properties and potential applications in scientific research. Its ease of synthesis, potent biological activity, and potential therapeutic applications make it an attractive candidate for further study. However, further research is needed to fully understand its mechanism of action and potential toxicity, as well as to explore its potential applications in other fields.
Métodos De Síntesis
2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide can be synthesized by the reaction of 1,3-dithiolane-2-thione with morpholine in the presence of a base such as potassium carbonate. The resulting intermediate is then oxidized with hydrogen peroxide to yield this compound. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide has been studied for its potential therapeutic applications in various fields such as cancer research, neuroprotection, and antimicrobial activity. In cancer research, this compound has been found to induce cell death in various cancer cell lines, including breast cancer, prostate cancer, and leukemia. Additionally, this compound has been shown to protect neurons against oxidative stress and prevent neurodegeneration in animal models of Parkinson's disease. Furthermore, this compound exhibits potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, making it a promising candidate for the development of new antibiotics.
Propiedades
Número CAS |
174198-16-4 |
|---|---|
Fórmula molecular |
C12H7ClFN5O5S |
Peso molecular |
382.6 g/mol |
Nombre IUPAC |
(5Z)-2,9-dimorpholin-4-yl-13λ4-thiabicyclo[8.2.1]tridec-5-ene 13-oxide |
InChI |
InChI=1S/C20H34N2O3S/c23-26-19-7-8-20(26)18(22-11-15-25-16-12-22)6-4-2-1-3-5-17(19)21-9-13-24-14-10-21/h1-2,17-20H,3-16H2/b2-1- |
Clave InChI |
OREAGBASRSWWGD-UPHRSURJSA-N |
SMILES isomérico |
C/1CC(C2CCC(S2=O)C(CC/C=C1)N3CCOCC3)N4CCOCC4 |
SMILES |
C1CC(C2CCC(S2=O)C(CCC=C1)N3CCOCC3)N4CCOCC4 |
SMILES canónico |
C1CC(C2CCC(S2=O)C(CCC=C1)N3CCOCC3)N4CCOCC4 |
Sinónimos |
2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(3Z)-3a,6,6,9a-tetramethyl-3-[(3E,5E)-6-(5-methyl-6-oxopyran-2-yl)hepta-3,5-dien-2-ylidene]-4,5,5a,8,9,9b-hexahydro-1H-cyclopenta[a]naphthalene-2,7-dione](/img/structure/B223142.png)
![1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]azepane](/img/structure/B223198.png)

![(2S)-4-amino-N-[(1R,2R,3R,4R,5S)-3,5-diamino-4-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[(2S,3R,4R,5S,6R)-3,4-diamino-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexyl]-2-hydroxybutanamide](/img/structure/B223208.png)
![1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]azepane](/img/structure/B223214.png)

